molecular formula C9H17N B8650838 3,3-Diethyl-3,4,5,6-tetrahydropyridine CAS No. 67625-92-7

3,3-Diethyl-3,4,5,6-tetrahydropyridine

Cat. No. B8650838
M. Wt: 139.24 g/mol
InChI Key: FIEBBCHIBMDYIK-UHFFFAOYSA-N
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Patent
US04400512

Procedure details

By following substantially the procedure of Example 20 and by substituting for the 2-azaspiro-[5.5]-undec-1-ene recited therein 2-azaspiro[7.5]tridec-1-ene; 3,3-diethyl-3,4,5,6-tetrahydropyridine and 2-azaspiro[5.5]undeca-1,7-diene there is obtained (Example 20A) 2-azaspiro-[7.5]tridecane, b.p. 85°-87° C./0.1 mm., (Example 20B) 3,3-diethylpiperidine, b.p. 39°-40° C./0.35 mm and (Example 20C) 2-azaspiro[5.5]-undec-7-ene, b.p. 74-75 C./0.8 mm, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azaspiro[7.5]tridec-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2([CH2:11][CH2:10]C[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][N:2]=1.[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][N:13]=1>>[CH2:7]([C:6]1([CH2:11][CH3:10])[CH2:5][CH2:4][CH2:3][N:2]=[CH:1]1)[CH3:8].[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]2)[CH2:18][CH2:17][CH2:16][N:13]=1.[CH2:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][NH:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NCCCC12CCCCC2
Step Two
Name
2-azaspiro[7.5]tridec-1-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NCCCCCC12CCCCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C=NCCC1)CC
Name
Type
product
Smiles
C1=NCCCC12C=CCCC2
Name
Type
product
Smiles
C1NCCCCCC12CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04400512

Procedure details

By following substantially the procedure of Example 20 and by substituting for the 2-azaspiro-[5.5]-undec-1-ene recited therein 2-azaspiro[7.5]tridec-1-ene; 3,3-diethyl-3,4,5,6-tetrahydropyridine and 2-azaspiro[5.5]undeca-1,7-diene there is obtained (Example 20A) 2-azaspiro-[7.5]tridecane, b.p. 85°-87° C./0.1 mm., (Example 20B) 3,3-diethylpiperidine, b.p. 39°-40° C./0.35 mm and (Example 20C) 2-azaspiro[5.5]-undec-7-ene, b.p. 74-75 C./0.8 mm, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azaspiro[7.5]tridec-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2([CH2:11][CH2:10]C[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][N:2]=1.[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][N:13]=1>>[CH2:7]([C:6]1([CH2:11][CH3:10])[CH2:5][CH2:4][CH2:3][N:2]=[CH:1]1)[CH3:8].[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]2)[CH2:18][CH2:17][CH2:16][N:13]=1.[CH2:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][NH:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NCCCC12CCCCC2
Step Two
Name
2-azaspiro[7.5]tridec-1-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NCCCCCC12CCCCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C=NCCC1)CC
Name
Type
product
Smiles
C1=NCCCC12C=CCCC2
Name
Type
product
Smiles
C1NCCCCCC12CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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